![molecular formula C22H20ClN7O B609984 N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzamide](/img/structure/B609984.png)
N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzamide
Overview
Description
PF-06446846 is a small molecule inhibitor developed by Pfizer. It is a highly selective inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein that plays a crucial role in regulating plasma low-density lipoprotein cholesterol levels . By inhibiting PCSK9, PF-06446846 has the potential to lower cholesterol levels and reduce the risk of cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
PF-06446846 can be synthesized through a multi-step process involving the formation of key intermediates and their subsequent coupling . The synthetic route typically involves the following steps:
Formation of the triazolopyridine core: This step involves the cyclization of appropriate precursors to form the triazolopyridine ring system.
Introduction of the piperidine moiety: The piperidine ring is introduced through a nucleophilic substitution reaction.
Coupling with the chloropyridine derivative: The final step involves coupling the triazolopyridine intermediate with a chloropyridine derivative to form PF-06446846.
Industrial Production Methods
Industrial production of PF-06446846 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
PF-06446846 undergoes several types of chemical reactions, including:
Oxidation: PF-06446846 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: PF-06446846 can undergo substitution reactions, particularly nucleophilic substitution, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used under appropriate conditions.
Major Products
Scientific Research Applications
Cancer Treatment
Research indicates that PF-06446846 exhibits significant anti-tumor activity against various cancer types. It has been shown to induce apoptosis (programmed cell death) in cancer cells, particularly in breast and prostate cancers. The compound's selectivity for KSP over other mitotic kinesins suggests a lower likelihood of off-target effects, enhancing its therapeutic profile .
Neurological Disorders
Beyond oncology, PF-06446846 has potential applications in treating neurological disorders. Its ability to cross the blood-brain barrier may offer therapeutic benefits for conditions such as Alzheimer's disease and other neurodegenerative disorders by modulating pathways involved in neuronal survival and function .
Structure and Synthesis
The chemical structure of PF-06446846 includes several key functional groups that contribute to its biological activity:
- Chloropyridine : Enhances solubility and biological availability.
- Piperidine : Provides structural stability and influences binding affinity.
- Triazolo-pyridine moiety : Imparts unique pharmacological properties.
The synthesis of PF-06446846 involves multi-step processes that ensure high purity and yield. Notably, the compound's optical properties have been characterized, with specific attention to its chirality, which is crucial for its biological activity .
Case Studies and Research Findings
Several studies have documented the efficacy of PF-06446846 in preclinical models:
Mechanism of Action
PF-06446846 exerts its effects by selectively inhibiting the translation of PCSK9. It induces the ribosome to stall around codon 34, mediated by the sequence of the nascent chain within the exit tunnel . This selective stalling prevents the synthesis of PCSK9, leading to reduced levels of plasma PCSK9 and subsequently lower cholesterol levels . The mechanism of action reveals the tunability of the human ribosome, allowing small molecules to specifically block the translation of individual transcripts .
Comparison with Similar Compounds
PF-06446846 is unique in its selective inhibition of PCSK9 translation. Similar compounds include:
PF-543: Another PCSK9 inhibitor developed by Pfizer, but with a different mechanism of action.
PF-04859989: A compound with similar inhibitory effects on PCSK9 but differing in its chemical structure and pharmacokinetics.
PF-06446846 stands out due to its high selectivity and unique mechanism of action, making it a valuable tool in both research and potential therapeutic applications .
Biological Activity
N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzamide, also known as PF-06446846, is a compound of significant interest due to its biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
Property | Details |
---|---|
IUPAC Name | N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(triazolo[4,5-b]pyridin-3-yl)benzamide; hydrochloride |
Molecular Formula | C22H21ClN7O |
Molecular Weight | 470.4 g/mol |
CAS Number | 1632250-50-0 |
PF-06446846 functions primarily as an inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). It operates by stalling translation elongation during protein synthesis. Specifically, it binds to the ribosome and induces a stall at codon 34 during the translation of PCSK9. This selective inhibition results in reduced levels of PCSK9 in the bloodstream, which is crucial for cholesterol metabolism and regulation .
1. Inhibition of PCSK9
Research indicates that PF-06446846 effectively reduces circulating levels of PCSK9 and total cholesterol in vivo. In laboratory settings involving Huh7 cells (human liver cells), the compound was shown to inhibit the secretion of PCSK9 without affecting global protein synthesis . The inhibition of PCSK9 is particularly beneficial in managing hypercholesterolemia and cardiovascular diseases.
3. Enzyme Inhibition
Compounds containing similar heterocyclic structures have demonstrated enzyme inhibitory activities. For example, piperidine derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease, showing promising results that warrant further investigation into PF-06446846's enzyme inhibition capabilities .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to PF-06446846:
- Selective Stalling of Translation : In a study published in PLOS Biology, PF-06446846 was shown to selectively stall translation without broadly inhibiting protein synthesis pathways. This specificity is crucial for minimizing side effects associated with broader-spectrum inhibitors .
- Cholesterol Regulation : A study highlighted the compound's effectiveness in lowering plasma PCSK9 levels in rat models post oral dosing, reinforcing its potential therapeutic role in cholesterol management.
- Comparative Analysis : Research comparing various piperidine derivatives indicated that those with triazole functionalities exhibited enhanced biological activity against specific bacterial strains and enzymes compared to their counterparts lacking these groups .
Q & A
Basic Question: How can the structure of this compound be confirmed experimentally?
Answer:
Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- NMR Analysis : Use -NMR and -NMR to verify the presence of key functional groups. For example, the -NMR spectrum (in d-MeOH) shows distinct peaks for the piperidinyl, triazolopyridinyl, and benzamide moieties .
- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of stereochemistry and molecular geometry. The ORTEP diagram (CCDC 1449348) confirms the (3R)-piperidin-3-yl configuration and spatial arrangement of substituents .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] ion).
Basic Question: What synthetic routes are available for this compound?
Answer:
A representative green synthesis involves oxidative cyclization :
Hydrazine Intermediate Preparation : React N-[(3-methoxy-4-substituted-phenyl)methylideneamino]pyridin-2-amine with sodium hypochlorite (NaOCl) in ethanol at room temperature for 3 hours .
Ring Closure : NaOCl acts as an oxidant to form the triazolopyridine core.
Yield Optimization : Extract the product using alumina plugs to achieve ~73% isolated yield .
Key Table :
Step | Reagents/Conditions | Yield |
---|---|---|
Oxidative Cyclization | NaOCl, EtOH, RT, 3h | 73% |
Basic Question: What safety precautions are recommended for handling this compound?
Answer:
While no specific hazards are reported for this compound , standard laboratory protocols apply:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis or handling of intermediates (e.g., chlorinated pyridines).
- Waste Disposal : Follow institutional guidelines for halogenated organic waste.
Advanced Question: How can contradictions in spectral data (e.g., NMR shifts) be resolved?
Answer:
Data discrepancies often arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:
- Solvent Standardization : Compare spectra acquired in identical solvents (e.g., CDCl vs. d-DMSO) .
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals and assign -NMR peaks unambiguously.
- Dynamic NMR (DNMR) : Investigate rotational barriers in amide bonds or piperidine ring puckering if temperature-dependent shifts are observed.
Advanced Question: How can synthetic yields be optimized for scale-up?
Answer:
Optimize reaction parameters using Design of Experiments (DoE) :
- Variables : Temperature, stoichiometry (NaOCl), and reaction time.
- Response Surface Methodology (RSM) : Model interactions between variables to maximize yield .
- Flow Chemistry : Transition from batch to continuous-flow systems to enhance reproducibility and reduce side reactions .
Advanced Question: How can impurities be identified and quantified during synthesis?
Answer:
- HPLC-MS : Use reverse-phase HPLC coupled with MS to detect impurities (e.g., des-chloro byproducts or unreacted intermediates) .
- Reference Standards : Compare retention times and MS/MS fragmentation patterns with known impurities (e.g., Imp. B/BP and Imp. C/BP derivatives) .
Example Impurity Profile :
Impurity | Structure | Source |
---|---|---|
Imp. B | 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one | Alkylation side reaction |
Advanced Question: How can structure-activity relationships (SAR) be studied for biological targets?
Answer:
- Target Engagement Assays : Use radioligand binding or surface plasmon resonance (SPR) to measure affinity for receptors (e.g., CGRP receptors, as seen in MK-0974 analogs) .
- Analog Synthesis : Modify substituents (e.g., trifluoromethyl groups for metabolic stability) and assess potency shifts .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes to ribosomes or enzymes .
Advanced Question: What analytical methods are suitable for stability studies?
Answer:
- Forced Degradation : Expose the compound to heat, light, and hydrolytic conditions (acid/base), then monitor degradation via:
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at storage temperatures.
Properties
IUPAC Name |
N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(triazolo[4,5-b]pyridin-3-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN7O/c23-18-5-2-12-25-20(18)29(17-4-1-11-24-14-17)22(31)15-7-9-16(10-8-15)30-21-19(27-28-30)6-3-13-26-21/h2-3,5-10,12-13,17,24H,1,4,11,14H2/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTXHWQFIXYHCL-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N(C2=C(C=CC=N2)Cl)C(=O)C3=CC=C(C=C3)N4C5=C(C=CC=N5)N=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)N(C2=C(C=CC=N2)Cl)C(=O)C3=CC=C(C=C3)N4C5=C(C=CC=N5)N=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.